COF Hydrophobicity Modulation: 2,5-DBrTA vs. Unsubstituted Terephthalaldehyde (PDA) for Selective Molecular Permeability
When polymerized with TAPB amine monomer to form imine-linked COF membranes, the Br-substituted TAPB-BrPDA COF exhibits a water contact angle of 122°, versus 73° for the unsubstituted TAPB-PDA COF, a difference of 49° [1]. This increased hydrophobicity, imparted by bromine atoms on pore walls, enables selective exclusion of hydrophilic vitamin C while permitting diffusion of hydrophobic vitamin A, achieving a detection limit of 1.32 μmol/L for VA [1].
| Evidence Dimension | Water Contact Angle (Hydrophobicity) |
|---|---|
| Target Compound Data | 122° |
| Comparator Or Baseline | Terephthalaldehyde (PDA) COF: 73° |
| Quantified Difference | Δ = 49° (67% increase) |
| Conditions | Imine-linked COF membrane formed with TAPB amine at liquid/liquid interface; sessile drop measurement |
Why This Matters
This quantifies the functional impact of bromine substitution on material polarity, directly determining selective molecular permeability and analyte discrimination in sensor design.
- [1] Zhu, Y. et al. Selective Detection of Vitamins A and C based on Covalent Organic Framework Modified Electrodes. Acta Chimica Sinica 2023, 81, 920-927. View Source
